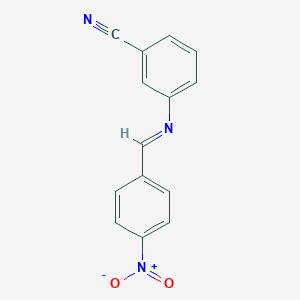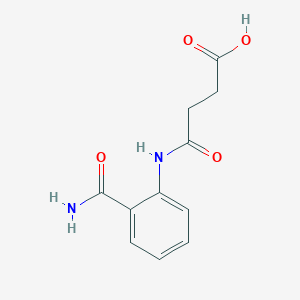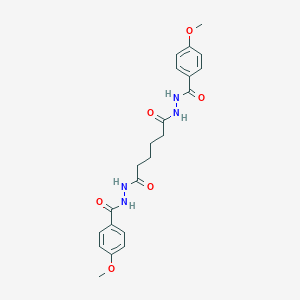![molecular formula C14H12BrNO B463340 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol](/img/structure/B463340.png)
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol typically involves the condensation reaction between 3-bromo-4-methylaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and stirred at room temperature for several hours. The resulting product is then filtered and purified to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The imine group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(4-bromo-3-methylphenyl)imino]methyl]phenol
- 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]-4-methoxyphenol
- 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]-6-methoxyphenol
Uniqueness
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the bromine atom and the imine group provides distinct chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15g/mol |
IUPAC Name |
2-[(3-bromo-4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChI Key |
AITNKGJATLPJLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B463257.png)
![N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide](/img/structure/B463264.png)
![5-(Diethylamino)-2-{[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B463291.png)
![5-(Diethylamino)-2-{[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B463293.png)
![{4-[(5-Bromo-2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B463319.png)
![2-{[(3-Bromo-4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B463336.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463339.png)


![5-(Diethylamino)-2-{[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B463365.png)

![3-[({5-nitro-2-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B463372.png)
![4-[({5-Nitro-2-methylphenyl}imino)methyl]phenol](/img/structure/B463398.png)
![4-iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B463400.png)
